In-Depth Technical Guide: 4-(Pyrrolidin-1-yl)butan-2-ol – Synthesis, Properties, and Applications in Drug Development
In-Depth Technical Guide: 4-(Pyrrolidin-1-yl)butan-2-ol – Synthesis, Properties, and Applications in Drug Development
Executive Summary
The compound 4-(Pyrrolidin-1-yl)butan-2-ol is a versatile, bifunctional aliphatic building block characterized by a flexible butane backbone, a basic tertiary amine (pyrrolidine), and a secondary alcohol. This unique structural motif—a
Chemical Identity & Physicochemical Properties
The dual functionality of 4-(pyrrolidin-1-yl)butan-2-ol dictates its solubility, reactivity, and binding affinity in biological systems. The presence of a chiral center at the C2 position allows for stereospecific interactions in target binding pockets.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-(Pyrrolidin-1-yl)butan-2-ol |
| CAS Registry Number | 2138236-29-8 (Hydrochloride salt) |
| Molecular Formula | C |
| Molecular Weight | 143.23 g/mol (Free base) |
| Topological Polar Surface Area (TPSA) | 23.47 Ų |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Rotatable Bonds | 3 (Aliphatic chain) |
| Chiral Centers | 1 (C2 position) |
Structural Features & Mechanistic Implications
The chemical behavior of 4-(pyrrolidin-1-yl)butan-2-ol is governed by the interplay between its two functional groups:
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The Pyrrolidine Ring: As a cyclic secondary amine derivative, the tertiary nitrogen exhibits a pKa of approximately 10.0–10.5. It is protonated at physiological pH, making it an excellent pharmacophore for ionic interactions with acidic residues (e.g., aspartate) in G-protein coupled receptors (GPCRs)[1].
-
The Secondary Alcohol: The hydroxyl group at C2 provides a critical hydrogen bond donor/acceptor site. Mechanistically, the proximity of the hydroxyl group to the basic amine allows for intramolecular hydrogen bonding in non-polar solvents, which can influence the molecule's conformational flexibility and membrane permeability.
Synthetic Methodologies & Self-Validating Protocols
To ensure high yield and purity, the synthesis of 4-(pyrrolidin-1-yl)butan-2-ol must be carefully controlled. Below are two field-proven, self-validating protocols.
Route A: Ketone Reduction of a Mannich Base
This route involves the reduction of 4-(pyrrolidin-1-yl)butan-2-one, a ketone typically derived from a Mannich reaction between acetone, formaldehyde, and pyrrolidine[2].
Synthetic workflow for 4-(Pyrrolidin-1-yl)butan-2-ol via Mannich reaction and reduction.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of 4-(pyrrolidin-1-yl)butan-2-one in anhydrous methanol (0.5 M concentration) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 1.2 eq of Sodium Borohydride (NaBH
) portion-wise over 30 minutes to manage the exothermic evolution of hydrogen gas. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quenching & Extraction: Quench carefully with saturated aqueous NH
Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo.
Causality & Mechanistic Insight:
Sodium borohydride is selected over stronger reducing agents like LiAlH
Self-Validation System: Reaction completion is validated via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is considered successful when the strong C=O stretching frequency at ~1715 cm⁻¹ completely disappears, replaced by a broad O-H stretch at ~3300 cm⁻¹.
Route B: Nucleophilic Substitution of 4-Chlorobutan-2-ol
An alternative approach is the direct alkylation of pyrrolidine using 4-chlorobutan-2-ol[3].
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of 4-chlorobutan-2-ol in anhydrous acetonitrile.
-
Substitution: Add 1.5 eq of pyrrolidine and 2.0 eq of anhydrous Potassium Carbonate (K
CO ). -
Heating: Reflux the mixture at 80 °C for 12 hours under an inert nitrogen atmosphere.
-
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify the crude oil via silica gel chromatography (DCM:MeOH, 95:5) to yield the pure product.
Causality & Mechanistic Insight:
The reaction proceeds via an S
Self-Validation System: The workflow is validated by Thin-Layer Chromatography (TLC) using a ninhydrin stain, which will show the consumption of the secondary amine (pyrrolidine), followed by Gas Chromatography-Mass Spectrometry (GC-MS) confirming the target molecular ion mass (m/z 143.2).
Applications in Medicinal Chemistry
Histamine H3 Receptor Antagonism
Derivatives of 4-(pyrrolidin-1-yl)butan-2-ol are heavily utilized in the development of Histamine H3 receptor antagonists, which are investigated for the treatment of cognitive disorders, narcolepsy, and ADHD[1]. The pyrrolidine ring acts as a basic pharmacophore that mimics the endogenous ligand histamine, while the hydroxyl group offers a critical hydrogen bond anchor in the receptor's orthosteric pocket.
Pharmacological role of amino alcohol derivatives in Histamine H3 receptor antagonism.
Sphingosine Kinase Inhibition
Beyond GPCRs, complex chiral derivatives of this scaffold—such as (2S,3S)-1-Phenyl-3-((R)-1-phenyl-ethylamino)-4-pyrrolidin-1-yl-butan-2-ol—have been identified as highly specific inhibitors of human Sphingosine kinase 2 (hSphK2)[4]. By inhibiting hSphK2, these compounds modulate the production of sphingosine-1-phosphate (S1P), a lipid signaling molecule that regulates cell proliferation, motility, and apoptosis, making this scaffold highly relevant in targeted oncology research.
Analytical Characterization
To ensure the integrity of the synthesized 4-(pyrrolidin-1-yl)butan-2-ol for downstream pharmaceutical applications, the following analytical standards must be met:
-
H NMR (400 MHz, CDCl
): Key diagnostic peaks include a multiplet at ~3.8 ppm corresponding to the methine proton (CH-OH) at C2, and a broad singlet at ~3.0-2.5 ppm for the protons adjacent to the pyrrolidine nitrogen. -
HPLC: A reversed-phase HPLC method (C18 column, Water/Acetonitrile gradient with 0.1% TFA) coupled with an Evaporative Light Scattering Detector (ELSD) or MS is required, as the molecule lacks a strong UV chromophore.
References
- Title: US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands Source: Google Patents URL
-
Title: (2S,3S)-1-Phenyl-3-((R)-1-phenyl-ethylamino)-4-pyrrolidin-1-yl-butan-2-ol (CAS 867153-63-7) Source: Molaid URL: [Link]
Sources
- 1. US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands - Google Patents [patents.google.com]
- 2. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]
- 3. 4-Chlorobutan-2-ol | 2203-34-1 | Benchchem [benchchem.com]
- 4. (2S,3S)-1-Phenyl-3-((R)-1-phenyl-ethylamino)-4-pyrrolidin-1-yl-butan-2-ol - CAS号 867153-63-7 - 摩熵化学 [molaid.com]
